2-(2-Bromobenzoyl)thiobenzaldehyde
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Overview
Description
2-(2-Bromobenzoyl)thiobenzaldehyde is an organic compound that features a bromine atom attached to a benzoyl group, which is further connected to a thiobenzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromobenzoyl)thiobenzaldehyde typically involves the reaction of 2-bromobenzoyl chloride with thiobenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include the use of larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromobenzoyl)thiobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium thiolate or primary amines.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
2-(2-Bromobenzoyl)thiobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromobenzoyl)thiobenzaldehyde involves its interaction with various molecular targets. The bromine atom and the thiobenzaldehyde moiety play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to potential biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Bromobenzaldehyde: Lacks the thiobenzaldehyde moiety, resulting in different reactivity and applications.
Thiobenzaldehyde: Does not contain the bromine atom, leading to distinct chemical properties.
2-(2-Chlorobenzoyl)thiobenzaldehyde:
Properties
Molecular Formula |
C14H9BrOS |
---|---|
Molecular Weight |
305.19 g/mol |
IUPAC Name |
2-(2-bromobenzoyl)thiobenzaldehyde |
InChI |
InChI=1S/C14H9BrOS/c15-13-8-4-3-7-12(13)14(16)11-6-2-1-5-10(11)9-17/h1-9H |
InChI Key |
SCOFUAAXXUQCIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=S)C(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
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